molecular formula C35H33N3O2S B2765723 1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone CAS No. 681276-07-3

1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone

Cat. No. B2765723
CAS RN: 681276-07-3
M. Wt: 559.73
InChI Key: GBOFCNRIHXYFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone is a useful research compound. Its molecular formula is C35H33N3O2S and its molecular weight is 559.73. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

A study by Faheem (2018) investigated the computational and pharmacological potential of various heterocyclic novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds. The research focused on toxicity assessment, tumor inhibition, and other therapeutic properties, indicating a broad scope of application in drug discovery and development. This research aligns with exploring the potential of compounds similar to the one (Faheem, 2018).

Antimicrobial Activity

Puthran et al. (2019) synthesized novel Schiff bases using derivatives that included structures similar to the compound of interest. These compounds were screened for their in vitro antimicrobial activity, highlighting the potential of such compounds in combating microbial infections (Puthran et al., 2019).

Corrosion Inhibition

Research by Yadav et al. (2015) explored the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. This study suggests the applicability of compounds like the one in industrial settings, particularly in preventing metal corrosion (Yadav et al., 2015).

Anticancer Activity

Ghani and Alabdali (2022) examined the anti-cancer activity of metal ion complexes derived from compounds similar to the one . The study highlighted the potential of these compounds in cancer treatment, particularly in their ability to inhibit the growth of cancer cells (Ghani & Alabdali, 2022).

Optical and Thermal Properties

Shruthi et al. (2019) synthesized a novel heterocyclic compound related to the compound of interest and analyzed its optical and thermal properties. This research suggests potential applications in materials science, particularly in the development of new materials with specific optical and thermal characteristics (Shruthi et al., 2019).

properties

IUPAC Name

1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33N3O2S/c1-24-11-13-28(14-12-24)33-20-31(27-15-17-29(40-3)18-16-27)36-38(33)35(39)23-41-34-22-37(32-10-5-4-9-30(32)34)21-26-8-6-7-25(2)19-26/h4-19,22,33H,20-21,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOFCNRIHXYFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.